7-(Propan-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine
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Overview
Description
7-(Propan-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine is a heterocyclic compound that features a fused furan and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Propan-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the cyclization of a pyridine derivative with a furan moiety under acidic or basic conditions. The reaction may involve the use of catalysts such as Lewis acids or bases to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 7-(Propan-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the furan or pyridine rings are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce hydrogenated forms of the compound.
Scientific Research Applications
7-(Propan-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and possible interactions with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(Propan-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Pyrrolopyrazine derivatives: These compounds also feature fused heterocyclic rings and exhibit a range of biological activities.
Pyridine derivatives: Compounds with a pyridine ring are widely studied for their diverse chemical and biological properties.
Uniqueness: 7-(Propan-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine is unique due to its specific fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H15NO |
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Molecular Weight |
165.23 g/mol |
IUPAC Name |
7-propan-2-yl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine |
InChI |
InChI=1S/C10H15NO/c1-7(2)9-10-8(3-5-11-9)4-6-12-10/h4,6-7,9,11H,3,5H2,1-2H3 |
InChI Key |
MRHMHUNKUDMCGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C2=C(CCN1)C=CO2 |
Origin of Product |
United States |
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